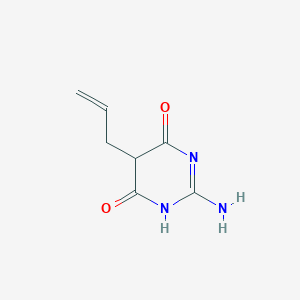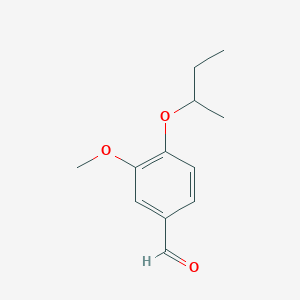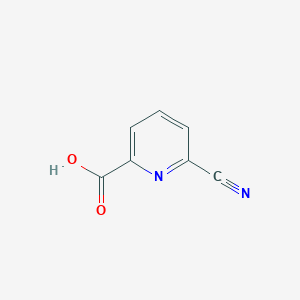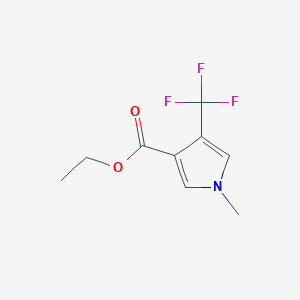
ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The trifluoromethyl group in the compound suggests potential for increased metabolic stability and lipophilicity, which can be advantageous in drug design .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach that enhances reaction efficiency . Similarly, the synthesis of related compounds often involves condensation reactions, as seen with ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is formed by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide .
Molecular Structure Analysis
The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, such as density functional theory (DFT). These studies provide insights into the thermodynamic parameters, indicating that the formation of these compounds is typically exothermic and spontaneous at room temperature [
Wissenschaftliche Forschungsanwendungen
Synthetic Applications :
- Zhu, Lan, and Kwon (2003) demonstrated the use of this compound in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, achieving excellent yields and complete regioselectivity. This showcases its utility in complex organic synthesis processes (Zhu, Lan, & Kwon, 2003).
- Dawadi and Lugtenburg (2011) detailed efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its versatility in creating novel pyrrole derivatives (Dawadi & Lugtenburg, 2011).
Gene Expression Inhibition :
- Palanki et al. (2002) synthesized analogues of this compound and identified them as potent inhibitors of AP-1 and NF-κB mediated gene expression, emphasizing its potential in biochemical research (Palanki et al., 2002).
Chemical Reaction Mechanisms :
- A study by Wang et al. (2012) involved the synthesis of derivatives via a one-pot three-component reaction, showcasing the compound's role in developing novel reaction mechanisms (Wang et al., 2012).
Crystal Engineering :
- Yin and Li (2006) discovered that pyrrole-2-carboxylates, including derivatives of this compound, can be used in crystal engineering due to their robust supramolecular synthons (Yin & Li, 2006).
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLPDQUSSTVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



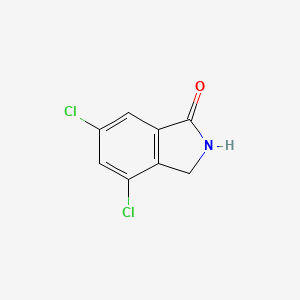
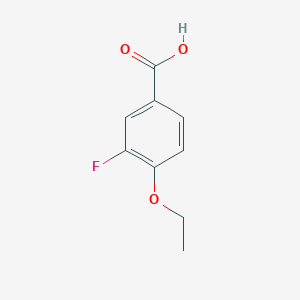

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
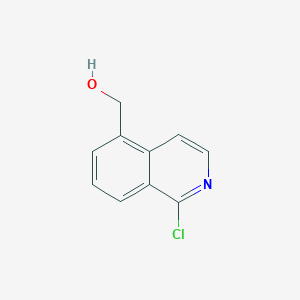
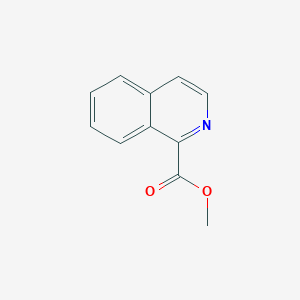
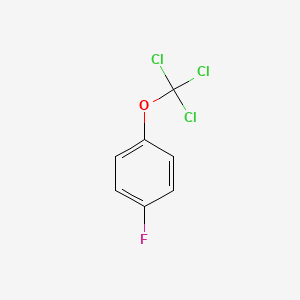
![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)
